molecular formula C18H18N2 B8714833 N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B8714833
M. Wt: 262.3 g/mol
InChI Key: KRRAFCHGFZAQOK-UHFFFAOYSA-N
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Patent
US07351733B2

Procedure details

N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine was prepared from 2,3,4,9-tetrahydro-1H-carbazol-1-one (150 mg, 0.81 mmol) and aniline (1.0 g, 11 mmol) in a similar manner as described above to give 24 mg (11%) of a white solid; 1H-NMR (DMSO-d6): δ 10.83 (s, 1H), 7.40 (d, 1H), 7.28 (d, 1H), 7.09 (t, 2H), 7.03 (t, 1H), 6.94 (t, 1H), 6.72 (d, 2H), 6.54 (t, 1H), 5.91 (d, 1H), 4.79-4.75 (m, 1H), 2.73-2.67 (m, 1H), 2.64-2.57 (m, 1H), 2.01-1.73 (m, 4H); MS m/z (M−93) 170.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][CH2:2]1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:16]1([NH:15][CH:1]2[C:13]3[NH:12][C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:5]=3[CH2:4][CH2:3][CH2:2]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1(CCCC=2C3=CC=CC=C3NC12)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1CCCC=2C3=CC=CC=C3NC12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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